Product packaging for Iodomethane-13C(Cat. No.:CAS No. 4227-95-6)

Iodomethane-13C

Cat. No.: B121761
CAS No.: 4227-95-6
M. Wt: 142.932 g/mol
InChI Key: INQOMBQAUSQDDS-OUBTZVSYSA-N
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Description

Significance of Carbon-13 Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and biological pathways. thisisant.com Carbon, being the fundamental element of organic chemistry and life, is a primary target for such labeling. While the most common carbon isotope is ¹²C, which constitutes nearly 99% of natural carbon, the stable isotope ¹³C accounts for about 1.1%. thisisant.com Unlike the radioactive isotope ¹⁴C, ¹³C is non-radioactive and stable, making it safe for a wide range of applications, including those involving biological systems. moravek.com

The significance of ¹³C labeling lies in its ability to act as a tracer without altering the chemical properties of the molecule. Compounds labeled with ¹³C maintain the same chemical and biological characteristics as their unlabeled counterparts. This allows researchers to track the fate of specific carbon atoms in intricate processes such as metabolic pathways, reaction mechanisms, and drug metabolism. symeres.comalfa-chemistry.com By introducing a ¹³C-labeled compound into a system, scientists can follow its transformation and incorporation into other molecules using sensitive analytical methods.

Key applications of Carbon-13 isotopic labeling include:

Metabolic Flux Analysis: In biological research, ¹³C-labeled substrates like glucose are used to trace carbon flow through metabolic networks such as glycolysis and the citric acid cycle. moravek.comcreative-proteomics.com This provides quantitative insights into cellular metabolism and helps in understanding diseases like cancer and diabetes. alfa-chemistry.comcreative-proteomics.com

Mechanistic Studies: In chemistry, ¹³C labeling helps to elucidate the precise steps of a chemical reaction. symeres.com By tracking the position of the labeled carbon atom in the products, chemists can deduce the underlying reaction mechanism. symeres.comsmolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 has a nuclear spin of ½, which makes it NMR-active. wikipedia.org ¹³C NMR spectroscopy is a powerful technique for determining the structure of organic molecules. thisisant.com Isotopic labeling with ¹³C enhances the sensitivity of this technique and allows for detailed structural characterization of complex biomolecules like proteins. symeres.comsigmaaldrich.com

Mass Spectrometry (MS): The mass difference between ¹²C and ¹³C allows for the easy detection of labeled molecules by mass spectrometry. This is particularly useful in quantitative proteomics and metabolomics, where ¹³C-labeled compounds serve as internal standards for precise quantification. symeres.comwikipedia.org

Drug Development: Labeling drug candidates with ¹³C enables researchers to study their absorption, distribution, metabolism, and excretion (ADME) properties within an organism. alfa-chemistry.comacs.org

Overview of 13C-Iodomethane as a Versatile Isotopic Labeling Reagent

Iodomethane-13C, also known as methyl-13C iodide, is a methylated compound where the carbon atom is the ¹³C isotope. sigmaaldrich.com Its versatility as a labeling reagent stems from its role as an excellent methylating agent in organic synthesis. smolecule.com In numerous chemical reactions, a methyl group (CH₃) is transferred from one molecule to another. By using ¹³C-iodomethane, a ¹³C-labeled methyl group is introduced, allowing researchers to specifically track the fate of this group. smolecule.com

The primary application of ¹³C-iodomethane is in nucleophilic substitution reactions, particularly Sₙ2 reactions, where it serves as a substrate for the transfer of a ¹³C-methyl group to a variety of nucleophiles, including those centered on carbon, oxygen, sulfur, nitrogen, and phosphorus. smolecule.com This property is widely exploited in the synthesis of isotopically labeled molecules for further study. For instance, it is used in the synthesis of ¹³C-methyl-labeled amino acids, which are then incorporated into proteins for structural and dynamic studies using NMR spectroscopy. nih.gov

Furthermore, ¹³C-iodomethane is employed in the relative quantitation of glycans through a technique called isotopic permethylation. sigmaaldrich.com In this method, different samples are methylated with either light (¹²CH₃I) or heavy (¹³CH₃I) iodomethane (B122720), and the resulting mass difference allows for accurate comparison of glycan abundance by mass spectrometry.

The synthesis of ¹³C-iodomethane itself can be achieved through several methods, including the reaction of ¹³C-methanol with hydrogen iodide or the reaction of dimethyl sulfate (B86663) with potassium iodide, where the starting materials are enriched with ¹³C. smolecule.com This accessibility, combined with its reactivity, makes ¹³C-iodomethane a cornerstone reagent in the field of isotopic labeling.

PropertyValue
Chemical Formula ¹³CH₃I
Molecular Weight 142.93 g/mol
CAS Number 4227-95-6
Physical Form Liquid
Boiling Point 42 °C
Melting Point -66.5 °C
Density 2.290 g/mL at 25 °C
Isotopic Purity Typically ≥99 atom % ¹³C

Table 1: Physical and Chemical Properties of this compound. Data sourced from sigmaaldrich.comsigmaaldrich.com.

Application AreaSpecific Use of ¹³C-IodomethaneAnalytical Technique
Organic Synthesis Methylating agent to introduce a ¹³C-labeled methyl group. smolecule.comNMR, MS
Protein NMR Synthesis of ¹³C-methyl-labeled amino acids for protein incorporation. nih.govNMR Spectroscopy
Glycomics Isotopic permethylation for relative quantitation of glycans. sigmaaldrich.comMass Spectrometry
Mechanistic Studies Tracing the pathway of a methyl group in chemical reactions. smolecule.comNMR, MS

Table 2: Key Research Applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3I B121761 Iodomethane-13C CAS No. 4227-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4227-95-6
Record name Iodomethane-13C
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Synthetic Methodologies and Preparation of 13c Iodomethane and Its Derivatives

Established Synthetic Routes for ¹³C-Iodomethane

The synthesis of Iodomethane-¹³C ([¹³C]CH₃I) relies on the incorporation of a carbon-13 isotope into the methyl group. Several established methods are utilized, starting from ¹³C-labeled precursors.

A common and direct approach involves the reaction of ¹³C-labeled methanol (B129727) ([¹³C]CH₃OH) with hydrogen iodide (HI). This reaction is a standard method for producing iodomethane (B122720), where the isotopic label is carried over from the methanol precursor. smolecule.comgeorganics.skwikipedia.org Another well-established route is the reaction of dimethyl sulfate (B86663) with potassium iodide, where a ¹³C-labeled dimethyl sulfate would be required to produce the desired labeled iodomethane. smolecule.comwikipedia.org

A frequently employed laboratory-scale synthesis involves the in-situ formation of phosphorus triiodide (PI₃) from red phosphorus and iodine. wikipedia.org This reagent then reacts with ¹³C-methanol in an exothermic reaction to yield Iodomethane-¹³C. smolecule.comgeorganics.skwikipedia.org

Furthermore, Iodomethane-¹³C serves as a crucial reagent for introducing a ¹³C-labeled methyl group into other molecules. For instance, it is used in the synthesis of ¹³C-labeled amino acids and complex natural products. rsc.orgchemicalbook.com In one example, [¹³C]-methyl iodide was reacted with an aryllithium species, generated from an aryl bromide and n-butyllithium, to produce a ¹³C-labeled methylbenzene derivative, which is a precursor for a more complex molecule. nih.gov

A comparison of common synthetic precursors is presented below:

Table 1: Common Precursors for ¹³C-Iodomethane Synthesis

Precursor Reactant(s) Key Features
[¹³C]Methanol Hydrogen Iodide (HI) Direct, common method. smolecule.comgeorganics.skwikipedia.org
[¹³C]Methanol Iodine (I₂) and Red Phosphorus In-situ generation of PI₃, suitable for lab scale. smolecule.comgeorganics.skwikipedia.org
[¹³C]Dimethyl Sulfate Potassium Iodide (KI) Alternative route, requires labeled dimethyl sulfate. smolecule.comwikipedia.org
[¹³C]Carbon Dioxide (via reduction to [¹³C]Methane) Multi-step process, often used in radiosynthesis. researchgate.net

Preparation of Multiply Labeled Iodomethane Analogs (e.g., Iodomethane-¹³C,d₃)

For more complex mechanistic studies or advanced analytical techniques like mass spectrometry, multiply labeled analogs of iodomethane are required. nih.gov A prominent example is Iodomethane-¹³C,d₃ ([¹³C]CD₃I), which contains both a carbon-13 isotope and three deuterium (B1214612) atoms. fishersci.comisotope.com

The synthesis of these analogs follows similar principles to the singly labeled compound, but starts with precursors that are already multiply labeled. For the preparation of Iodomethane-¹³C,d₃, deuterated methanol-¹³C ([¹³C]CD₃OD) is a common starting material. bloomtechz.com The reaction of [¹³C]CD₃OD with reagents like trimethylsilyl (B98337) iodide (TMSI) in dichloromethane (B109758) can produce the desired [¹³C]CD₃I. bloomtechz.com Another approach involves the reaction of deuterated methanol with iodine in the presence of a transition metal catalyst and a ligand under a hydrogen atmosphere. wipo.int

A study on multiplex glycomic analysis utilized a suite of isotopically labeled iodomethane reagents, including not only [¹³C]CH₃I and CD₃I but also mixed-isotope versions like ¹³CH₂DI, ¹³CHD₂I, and ¹³CD₃I. nih.gov This highlights the utility of having a range of multiply labeled analogs for differential labeling in complex biological samples. The synthesis of these mixed-isotope species would require specifically synthesized labeled methanol precursors.

Table 2: Examples of Multiply Labeled Iodomethane Analogs

Compound Name Formula Isotopic Composition
Iodomethane-¹³C,d₃ ¹³CD₃I 99 atom % ¹³C, 99.5 atom % D fishersci.com
Iodomethane-¹³C,d₁ ¹³CH₂DI -
Iodomethane-¹³C,d₂ ¹³CHD₂I -

Radiosynthesis Approaches for [¹¹C]-Iodomethane as a Precursor for PET Tracers

[¹¹C]-Iodomethane ([¹¹C]CH₃I) is a cornerstone for the synthesis of a vast array of Positron Emission Tomography (PET) radiotracers. Due to the short half-life of carbon-11 (B1219553) (approximately 20.4 minutes), the radiosynthesis must be rapid, efficient, and high-yielding. cam.ac.uk

The most common production method for [¹¹C]CH₃I starts with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). researchgate.net This is typically reduced to [¹¹C]methane ([¹¹C]CH₄), which is then converted to [¹¹C]CH₃I. researchgate.net The "gas-phase" method is widely used, involving the reaction of [¹¹C]CH₄ with iodine vapor at high temperatures. researchgate.net This can be done in a single pass or with recirculation of unreacted [¹¹C]methane to improve yields. researchgate.net Another approach utilizes a non-thermal plasma reactor to facilitate the reaction between [¹¹C]methane and iodine. researchgate.net

Once synthesized, [¹¹C]CH₃I is a versatile reagent for ¹¹C-methylation reactions. A significant advancement in its application is the "loop method". researchgate.netnih.gov In this technique, gaseous [¹¹C]CH₃I is trapped directly in an HPLC injection loop that has been pre-loaded with a solution of the precursor molecule in a suitable solvent like DMF or DMSO. nih.gov The reaction occurs within the loop, often at ambient temperature, and the entire reaction mixture is then directly injected onto the HPLC for purification. nih.gov This method simplifies the process, minimizes transfer losses, and often provides high radiochemical yields. researchgate.net

[¹¹C]CH₃I is also a precursor for other ¹¹C-labeling agents. For example, it can be converted to [¹¹C]methyl triflate, a more reactive methylating agent, by passing it over a column of silver triflate-impregnated carbon at elevated temperatures. scispace.com It can also be used to prepare [¹¹C]methyl magnesium iodide, a Grignard reagent for introducing ¹¹C-labeled groups.

Table 3: Radiosynthesis of [¹¹C]Iodomethane and its Use

Process Description Key Features
Synthesis Gas-phase iodination of [¹¹C]methane with I₂ vapor at high temperature. High specific activity, automated. researchgate.net
Application "Loop Method" for ¹¹C-methylation of PET tracer precursors. Simple, rapid, high yield, no heating/cooling required. researchgate.netnih.gov
Conversion Formation of [¹¹C]methyl triflate from [¹¹C]CH₃I and silver triflate. Produces a more reactive methylating agent. scispace.com
Conversion Formation of [¹¹C]methyl magnesium iodide from [¹¹C]CH₃I and magnesium. Creates a [¹¹C]Grignard reagent for C-C bond formation.

Considerations for Isotopic Purity and Stabilization in Research-Grade Syntheses

For research applications, particularly in quantitative studies using techniques like NMR spectroscopy or mass spectrometry, the isotopic purity of Iodomethane-¹³C is critical. sigmaaldrich.comschd-shimadzu.com Commercial suppliers typically offer Iodomethane-¹³C with an isotopic enrichment of 99 atom % ¹³C. sigmaaldrich.comschd-shimadzu.comschd-shimadzu.com Similarly, multiply labeled analogs like Iodomethane-¹³C,d₃ are available with high isotopic enrichment for both ¹³C (99 atom %) and Deuterium (98-99.5 atom %). fishersci.comschd-shimadzu.com High isotopic purity ensures that signals in analytical instruments can be unambiguously attributed to the labeled compound, which is essential for tracing metabolic pathways or elucidating reaction mechanisms. biosynth.comsymeres.com

Iodomethane, including its isotopically labeled forms, is susceptible to degradation, particularly when exposed to light. wikipedia.org This decomposition process liberates free iodine, which can give the liquid a purplish color and interfere with subsequent reactions. wikipedia.org To mitigate this, research-grade Iodomethane-¹³C and its analogs are typically sold in dark bottles and often contain a stabilizer. wikipedia.orgfishersci.comisotope.comsigmaaldrich.comcortecnet.com A common and effective stabilizer is copper, usually in the form of a small wire or powder added to the compound. fishersci.comisotope.comsigmaaldrich.com

Proper storage is also crucial for maintaining the purity and stability of the compound. It is generally recommended to store Iodomethane-¹³C at refrigerated temperatures (e.g., 2-8°C) and under an inert atmosphere like nitrogen to prevent degradation. sigmaaldrich.combiosynth.com

Table 4: Purity and Stabilization Data for Labeled Iodomethane

Parameter Specification Rationale
Isotopic Purity ([¹³C]) ≥99 atom % Ensures accurate tracing and analysis in isotopic studies. sigmaaldrich.comschd-shimadzu.com
Isotopic Purity ([²H] in d₃) ≥98-99.5 atom % Crucial for mass spectrometry and avoiding isotopic crossover. fishersci.comschd-shimadzu.com
Chemical Purity ≥98-99% Minimizes side reactions from chemical impurities. fishersci.comschd-shimadzu.com
Stabilizer Copper (wire or powder) Prevents decomposition and liberation of free iodine. wikipedia.orgfishersci.comisotope.comsigmaaldrich.com
Storage 2-8°C, protect from light, under inert gas Inhibits light-induced degradation and reaction with air/moisture. wikipedia.orgsigmaaldrich.combiosynth.com

Applications of 13c Iodomethane in Isotopic Tracing and Research

Mechanistic Studies of Chemical Reactions

Elucidation of Organic Reaction Mechanisms

¹³C-Iodomethane is an excellent substrate for SN2 reactions, where its sterically accessible nature and the good leaving group ability of iodide facilitate the transfer of the labeled methyl group to various nucleophiles. wikipedia.org This property is extensively used to study the mechanisms of methylation reactions involving carbon, oxygen, sulfur, nitrogen, and phosphorus nucleophiles. wikipedia.orgsci-hub.se

In a notable application, ¹³C-Iodomethane was used in the synthesis of a ¹³C-methylene-labeled isoleucine precursor. The synthesis began with the methylation of a phosphorous ylide using ¹³C-iodomethane, demonstrating the compound's utility in constructing isotopically labeled building blocks for more complex molecules. d-nb.info

Investigation of Organometallic Reaction Mechanisms

The study of organometallic reactions is another area where ¹³C-Iodomethane proves invaluable. It is used to investigate fundamental steps like oxidative addition and migratory insertion, which are central to many catalytic cycles.

For instance, the reaction of ¹³C-Iodomethane with rhodium(I) complexes has been studied to understand the mechanism of oxidative addition. The zwitterionic Rh(I) monocarbonyl complex [Rh(EtSNS)(CO)] reacts with iodomethane (B122720) to form a stable acetyl-Rh(III) complex. acs.org Kinetic studies of this reaction, including the determination of activation parameters, confirmed a nucleophilic addition mechanism. acs.org Similarly, the oxidative addition of iodomethane to other rhodium phosphino (B1201336) enolate complexes has been investigated, providing insights into the formation of Rh(III)-alkyl species. researchgate.net

Furthermore, in the Monsanto acetic acid process, a key step involves the oxidative addition of methyl iodide to a rhodium catalyst. libretexts.org Isotopic labeling with ¹³C-Iodomethane can provide detailed information about the subsequent migratory insertion of carbon monoxide to form an acyl group, a critical step in the catalytic cycle. libretexts.org

Characterization of Reactive Intermediates (e.g., Heck Reaction)

¹³C-Iodomethane is instrumental in identifying and characterizing short-lived reactive intermediates in complex reactions like the Heck reaction. smolecule.comchemicalbook.comchemicalbook.comamericanchemicalsuppliers.com The incorporation of the ¹³C isotope allows researchers to distinguish the methyl group derived from iodomethane-¹³C from other methyl groups in the reaction mixture. smolecule.com This isotopic labeling, coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, enhances the signal and clarity of analysis, enabling the characterization of fleeting intermediates and providing valuable insights into the reaction mechanism. smolecule.com While the traditional Heck reaction involves aryl or vinyl halides, the development of "alkyl-Heck reactions" using alkyl halides like iodomethane is an active area of research. acs.org

In a palladium-catalyzed domino annulation reaction, iodomethane has been used as a C1 unit, reacting with a five-membered palladacycle to form polycyclic compounds. rsc.org The use of ¹³C-Iodomethane in such reactions would allow for detailed mechanistic studies of the involved catalytic species.

Biochemical and Metabolic Pathway Elucidation

In the realm of biochemistry and metabolomics, ¹³C-Iodomethane is a powerful tracer for unraveling complex metabolic networks and biosynthetic pathways. smolecule.com The stable isotope label allows for non-invasive tracking of the methyl group as it is incorporated into various biomolecules.

Synthesis and Site-Specific Incorporation of ¹³C-Methyl-Labeled Amino Acids into Proteins

Isotopic labeling of methyl groups in amino acids with ¹³C has revolutionized solution-based NMR spectroscopy, enabling the study of large and complex proteins. nih.govrsc.orgrsc.org ¹³C-Iodomethane is a key reagent in the synthesis of these labeled amino acids.

A versatile and high-yielding synthetic route to ¹³C methyl-labeled amino acids has been developed based on palladium-catalyzed C(sp³)–H functionalization. rsc.orgrsc.org For example, the synthesis of ¹³C-γ2-Ile and ¹³C-γ1,γ2-Val has been demonstrated, with subsequent efficient incorporation into human receptor extracellular domains expressed in mammalian cells. nih.govrsc.org This approach is significant because mammalian cells often lack the biosynthetic machinery to utilize simpler labeled precursors, necessitating the use of pre-synthesized labeled amino acids. rsc.orgrsc.org The labeling efficiency for these amino acids was found to be nearly 100%. nih.gov

Labeled Amino AcidStarting MaterialKey ReagentExpression SystemProtein YieldLabeling Efficiency
¹³C-γ2-Ile·HClL-alanine derivative¹³C-IodomethaneHEK293 cells1-2 mg~100%
¹³C-γ1,γ2-Val·HClL-alanine derivative¹³C-IodomethaneHEK293 cells1-2 mg~100%

This methodology opens the door for detailed structural and dynamic studies of proteins that are challenging to produce in bacterial systems. rsc.orgrsc.org

Tracing of Biomolecular Processes and Flux Analysis

¹³C-based metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.govethz.chnih.govembopress.org While direct use of ¹³C-Iodomethane in living cells for broad metabolic flux analysis is less common than using precursors like ¹³C-glucose, its application in specific contexts, such as tracing methylation reactions, is crucial. The ¹³C label from iodomethane can be tracked as it is incorporated into various metabolites, providing information on the flux through specific pathways.

For instance, in the analysis of fatty acid production in Saccharomyces cerevisiae, iodomethane was used for the derivatization of fatty acids for GC-MS analysis. frontiersin.org While not a direct tracer in this case, the use of ¹³C-Iodomethane for derivatization could be coupled with ¹³C-MFA experiments to provide more detailed information on fatty acid metabolism. The core of ¹³C-MFA involves growing organisms on a ¹³C-labeled substrate and analyzing the isotopic enrichment in proteinogenic amino acids or other metabolites to deduce intracellular fluxes. nih.gov This approach provides a quantitative picture of the integrated response of metabolic networks. nih.gov

Environmental Tracer Studies.sigmaaldrich.com

The stable carbon isotope in Iodomethane-13C makes it a valuable tracer for studying the fate and transformation of methyl halides in the environment. ufz.de These studies are crucial for understanding atmospheric chemistry and the degradation pathways of volatile organic compounds.

Investigation of Atmospheric Chemistry and Volatile Compounds.researchgate.netnih.gov

Iodomethane is released into the atmosphere from both natural and anthropogenic sources. ufz.denih.gov Its isotopically labeled form, ¹³C-Iodomethane, allows researchers to track its movement and reactions in the troposphere. scbt.com The analysis of stable isotope ratios (¹³C/¹²C) of methyl halides can provide significant insights into their atmospheric budgets and biogeochemistry, which cannot be determined from concentration measurements alone. researchgate.netnih.gov

The primary degradation pathway for methyl iodide in the atmosphere is photolysis, with an estimated atmospheric lifetime of a few days. nih.gov By using ¹³C-Iodomethane in controlled experiments, scientists can precisely measure the rates of photolytic degradation and reaction with hydroxyl radicals, which are key components of atmospheric chemistry. scbt.com This information is vital for refining global atmospheric models and understanding the impact of such compounds on atmospheric composition.

Analysis of Environmental Degradation Pathways and Fate.researchgate.net

When released into soil or water, this compound can be used to trace its degradation and transport. scbt.com Studies have shown that in aquatic environments, methyl iodide can undergo hydrolysis and react with chloride ions. scbt.com The rate of these reactions is temperature-dependent. scbt.com In soil, volatilization is a major dissipation route due to its high vapor pressure and low affinity for sorption to soil particles. epa.gov

By employing ¹³C-Iodomethane, researchers can follow the carbon atom through various degradation processes, identifying the resulting metabolites and understanding the mechanisms of microbial and abiotic degradation. scbt.com This is particularly important for assessing the environmental impact of methyl iodide, which has been considered as a soil fumigant. nih.gov The use of stable isotope analysis helps in differentiating between various sources of methyl halides and understanding their ultimate fate in the environment. ufz.de

Table 2: Environmental Fate of Iodomethane

Environmental Compartment Major Process Key Factors Significance
Atmosphere Photolysis, Reaction with Hydroxyl Radicals UV radiation, Hydroxyl radical concentration Primary degradation pathway, determines atmospheric lifetime. nih.govscbt.com
Soil Volatilization, Degradation Vapor pressure, Soil organic matter content Determines persistence and potential for groundwater contamination. researchgate.netepa.gov

Advanced Applications in Organic Synthesis.smolecule.com

This compound is a versatile reagent in organic synthesis, primarily used for introducing a ¹³C-labeled methyl group into molecules. isotope.com This isotopic labeling is invaluable for mechanistic studies and the development of new synthetic methodologies.

Development of Novel Methylation Reagents and Strategies

While this compound is a fundamental methylating agent, research has also focused on developing more stable and efficient reagents derived from it. google.com For instance, isotopically labeled reagents with greater storage stability compared to the corresponding methyl iodide have been synthesized. google.com These advancements are particularly important when dealing with radioisotopes, where decomposition can be accelerated. google.com The development of such novel reagents expands the toolkit available to synthetic chemists for introducing isotopically labeled methyl groups in a controlled and efficient manner.

Stereoselective C(sp³)–H Functionalization Using ¹³C-Iodomethane

A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Using ¹³C-Iodomethane in these reactions allows for the introduction of a labeled methyl group at a specific C(sp³)–H site. This has been instrumental in studying the mechanisms of stereoselective C-H functionalization reactions. By tracking the ¹³C label, chemists can elucidate the stereochemical outcome of a reaction and gain a deeper understanding of the transition states and intermediates involved. This knowledge is crucial for designing highly selective and efficient synthetic methods for creating complex molecules.

Table 3: Compound Names Mentioned

Compound Name
This compound
¹³C-Iodomethane
¹²C-Iodomethane
¹³CH₃I
¹²CH₃I
CH₂DI
CHD₂I
CD₃I
¹³CH₂DI
¹³CHD₂I
¹³CD₃I

Organocatalysis and Transition-Metal-Free Reactions Facilitated by Iodomethane

The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful strategy in chemical synthesis, offering an alternative to traditional metal-based catalysts. uni-giessen.de Similarly, transition-metal-free reactions are gaining prominence due to their potential for reduced cost, toxicity, and environmental impact. sciengine.comrhhz.net In this context, this compound (¹³C-CH₃I) serves as an invaluable tool for mechanistic investigations. By incorporating a stable isotope label, it allows researchers to trace the path of the methyl group throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Recent studies have highlighted novel roles for iodomethane beyond its classic function as a simple methylating agent. One significant development is its use as a C1 organocatalyst. sciengine.comsciencechina.cn For instance, in the aerobic ortho-selective trifluoromethylation of pyridines, iodomethane was identified as a catalyst in a transition-metal-free process. sciengine.comsciencechina.cn The proposed mechanism involves the activation of the pyridine (B92270) ring through the formation of an N-methylpyridinium iodide intermediate. sciengine.com The use of this compound in such a reaction would enable researchers to confirm this pathway by tracking the ¹³C label. If the label is found in the N-methylpyridinium intermediate and is subsequently released to regenerate the catalyst, it provides direct proof of its catalytic role.

Mechanistic studies have proposed that iodomethane activates the pyridine ring by forming a pyridinium (B92312) salt, which is then attacked by a nucleophilic trifluoromethyl anion generated from trifluoroacetic acid. sciengine.com Subsequent aerobic rearomatization yields the trifluoromethylated product. sciengine.com Isotopic labeling with ¹³C-Iodomethane would be the definitive method to verify that the methylation of the pyridine nitrogen is a reversible step in the catalytic cycle and that the iodomethane molecule is indeed regenerated.

In other transition-metal-free reactions, iodomethane is used as a reagent to introduce a methyl group in the final step of a one-pot synthesis. For example, a method for the direct α-arylation of activated C(sp³)–H bonds can be followed by the addition of an electrophile like iodomethane to create highly substituted products. rsc.org Employing ¹³C-Iodomethane in these sequences allows for precise confirmation of the methylation site via techniques like NMR spectroscopy and mass spectrometry, verifying the structure of the complex molecule formed. bruker.com

Furthermore, this compound is instrumental in the synthesis of labeled organocatalysts. Chiral thiourea (B124793) catalysts bearing N-alkylpyridinium ions have been synthesized using iodomethane for the alkylation step. acs.org Synthesizing these catalysts with a ¹³C-labeled methyl group allows for detailed studies into the catalyst's structure, stability, and its interactions with substrates through NMR spectroscopy. bruker.com This labeling can help elucidate the role of the charged pyridinium moiety in activating substrates through hydrogen bonding or other non-covalent interactions. uni-giessen.deacs.org

The table below summarizes key research findings where ¹³C-Iodomethane provides critical mechanistic insights.

Research AreaReaction TypeRole of ¹³C-IodomethaneMechanistic Insight
Organocatalysis Ortho-selective trifluoromethylation of pyridinesIsotopic labeling of the C1 organocatalystTo confirm the formation of an N-methylpyridinium iodide intermediate and demonstrate the catalytic turnover of iodomethane. sciengine.comsciencechina.cn
Transition-Metal-Free Synthesis One-pot α-arylation and alkylation of estersLabeled electrophile for product characterizationTo verify the site of methylation and confirm the final structure of the polysubstituted product. rsc.org
Organocatalyst Synthesis Synthesis of charged thiourea catalystsIsotopic labeling of the catalyst backboneTo enable NMR studies on catalyst-substrate interactions and investigate the role of the N-methyl group in the catalytic mechanism. acs.org

Advanced Spectroscopic and Analytical Research Methodologies Utilizing 13c Iodomethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of studying ¹³C-iodomethane, NMR is instrumental in elucidating its molecular geometry and interactions with its surroundings.

¹³C NMR Chemical Shift Analysis and Shielding Constants

The ¹³C chemical shift in iodomethane (B122720) is significantly influenced by the presence of the heavy iodine atom. Generally, carbon chemical shifts in organic compounds are observed in a range from 0 to 220 ppm. bhu.ac.in However, in iodomethane (CH₃I), the ¹³C resonance appears at approximately -24.0 ppm, while for tetraiodomethane (CI₄), it is found at a remarkable -293.0 ppm due to the heavy atom effect. bhu.ac.in This effect is primarily attributed to spin-orbit coupling. bhu.ac.in

Relativistic effects play a crucial role in the ¹³C NMR chemical shifts of halogenated methanes, particularly those containing heavier halogens like bromine and iodine. mdpi.comresearchgate.net For iodomethane, the total relativistic effect on the ¹³C shielding constant is estimated to be around 30 ppm. mdpi.com This effect becomes progressively more pronounced with increased iodine substitution. mdpi.com Computational studies have shown that non-relativistic calculations are inadequate for accurately predicting the carbon chemical shifts when the total atomic number of the directly attached halogens is high. mdpi.com The so-called "Normal Halogen Dependence" (NHD), which describes the increase in shielding (decrease in chemical shift) of carbon nuclei as the substituent changes from chlorine to bromine to iodine, is a manifestation of these relativistic effects. mdpi.com

Measurement of Dipolar Couplings and Structural Elucidation in Anisotropic Media

In anisotropic environments, such as liquid crystals, the dipolar couplings between nuclei are not averaged to zero and can be measured to provide precise structural information. acs.orgtum.de For ¹³C-iodomethane, the ¹H-¹H and ¹³C-¹H dipolar couplings are used to determine the H-C-H bond angle. acs.orgberkeley.edu However, solvent-solute interactions within the liquid crystalline medium can lead to apparent deviations in the measured molecular structure from the one known from gas-phase studies. acs.orgberkeley.edu

Significant differences are observed in the NMR spectra of ¹³C-iodomethane when dissolved in thermotropic versus lyotropic liquid crystals. acs.orgberkeley.edu In thermotropic liquid crystals, the apparent H-C-H bond angle deviation increases as the molecular ordering of the solute decreases. acs.orgberkeley.edu This suggests that the measured dipolar couplings need to be scaled to obtain accurate structural data. berkeley.edu Conversely, in weakly aligning lyotropic liquid crystals, no significant spectral aberrations or solvent effects are observed, regardless of the degree of molecular ordering. berkeley.edumsrc.am This indicates that lyotropic liquid crystals may be more suitable solvents for accurate NMR structure determination of small molecules. msrc.am

Table 1: Dipolar Coupling Constants and Apparent H-C-H Bond Angles for ¹³C-Iodomethane in Various Liquid Crystalline Solvents This table presents a comparison of ¹H-¹H dipolar coupling constants (DHH) and the calculated apparent H-C-H bond angles for ¹³C-iodomethane when dissolved in different thermotropic and lyotropic liquid crystalline solutions. The data highlights the differing effects of these solvent types on the measured NMR parameters. Data sourced from studies by Shahkhatuni et al. acs.orgberkeley.edu

Solvent TypeLiquid CrystalDHH (Hz)Apparent H-C-H Angle (°)Apparent Bond Angle Deviation (Δθa) (°)
ThermotropicEBBA-330.1113.632.23
ThermotropicZLI-1132-216.7114.713.31
LyotropicCPCl/Hexanol-63.5111.35-0.05
LyotropicCTAB/Hexanol-101.4111.450.05
LyotropicSDS/Decanol-108.7111.25-0.15

Note: The reference H-C-H bond angle from microwave spectroscopy is 111.40°. acs.orgberkeley.edu Apparent bond angle deviation (Δθa) is the difference between the NMR-derived angle and the microwave spectroscopy value. berkeley.edu

Variable Angle Spinning (VAS) NMR is a technique where the sample is spun at various angles relative to the static magnetic field, allowing for the scaling of dipolar couplings. uci.eduberkeley.edu Studies on ¹³C-iodomethane in thermotropic liquid crystals using VAS-NMR have demonstrated that the ratio of the homonuclear (¹H-¹H) to heteronuclear (¹³C-¹H) dipolar couplings remains constant even as the couplings are scaled down by spinning. berkeley.edu This finding confirms that the observed "apparent bond angle deviations" are a genuine result of solvent effects and not an artifact of the experimental conditions or the magnitude of the dipolar couplings. berkeley.edu

Comparative Studies of Thermotropic and Lyotropic Liquid Crystalline Solvent Effects on NMR Parameters

Diffusion-Ordered Spectroscopy (DOSY) NMR for Determining Aggregation States of Organometallic Species

Diffusion-Ordered Spectroscopy (DOSY) is an NMR method that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. scribd.comnih.gov Isotope-labeled ¹³C DOSY NMR has been developed to determine the aggregation state of organometallic compounds in solution. scribd.comnih.gov In this technique, ¹³C-labeled iodomethane can be used as an isotopic source to synthesize ¹³C-labeled internal reference compounds. scribd.comnih.gov By creating a correlation between the diffusion coefficient and the formula weight of known reference compounds, the formula weight and thus the aggregation state of an unknown complex, such as methyllithium, can be determined. scribd.comnih.gov This application highlights the utility of ¹³C-iodomethane as a precursor in advanced NMR studies of complex chemical systems.

NMR Spectroscopy of ¹³C-Labeled Proteins and Biomolecules for Structural and Dynamic Studies

The isotopic labeling of proteins and biomolecules with ¹³C has significantly advanced the capabilities of solution-based NMR spectroscopy, enabling the detailed study of larger and more complex systems. nih.govrsc.org Iodomethane-¹³C is instrumental in this approach, serving as a precursor for the synthesis of ¹³C-methyl-labeled amino acids. nih.gov These labeled amino acids are then incorporated into proteins, providing a powerful tool for investigating protein structure and dynamics. nih.govsmolecule.com

One of the major challenges in the NMR study of large proteins is the unfavorable transverse spin relaxation, which can be overcome by selectively labeling the sidechain methyl groups with ¹³C. nih.gov The rapid rotation of the methyl group leads to more favorable relaxation properties compared to backbone nuclei. nih.gov

Detailed Research Findings:

A key application of Iodomethane-¹³C is in the synthesis of ¹³C-methyl-labeled versions of amino acids like Isoleucine (Ile) and Valine (Val). nih.gov For instance, a synthetic route starting with 1 to 2 grams of Iodomethane-¹³C can yield 100 to 250 mg of ¹³C-γ2-Ile·HCl and ¹³C-γ1,γ2-Val·HCl. nih.gov These labeled amino acids can then be used in cell cultures, such as HEK293 cells, to express labeled proteins. nih.govrsc.org Studies have demonstrated near 100% labeling efficiency with no apparent scrambling to other amino acids. nih.gov

The resulting ¹³C-labeled proteins can be analyzed using Heteronuclear Single Quantum Coherence (HSQC) NMR experiments. rsc.org The spectra of these labeled proteins show signals only in the expected chemical shift ranges, confirming the specific incorporation of the ¹³C-methyl groups. nih.gov This high degree of selectivity allows researchers to probe specific sites within a protein, providing valuable insights into its structure, dynamics, and interactions with other molecules.

Table 1: Research Findings on NMR Spectroscopy of ¹³C-Labeled Proteins

Labeled Amino Acid Starting Material Protein System Labeling Efficiency Analytical Technique Key Finding Reference
¹³C-γ2-Ile, ¹³C-γ1,γ2-Val Iodomethane-¹³C Disulfide-bonded receptors in HEK293 cells ~100% ¹H-¹³C HSQC NMR Selective labeling of methyl groups enables structural studies of large proteins. nih.govrsc.org
¹³C-methylated amino acids Iodomethane-¹³C General proteins in mammalian cells High Solution-based NMR Overcomes challenges of studying large, complex proteins. nih.govrsc.org

¹³C NMR Studies in Organometallic Complexes

¹³C NMR spectroscopy is a powerful technique for the characterization of organometallic complexes. The use of ¹³C-labeled reagents, such as Iodomethane-¹³C, provides enhanced sensitivity and allows for the detailed investigation of the structure and bonding within these complexes. smolecule.com

Detailed Research Findings:

In the study of organometallic reactions, Iodomethane-¹³C can be used to track the transformation of ligands and the formation of new bonds. For example, the reaction of a zwitterionic Rh(I) monocarbonyl complex with Iodomethane-¹³C results in the formation of a stable acetyl-Rh(III) complex. acs.org The ¹³C label in the methyl group of iodomethane allows for the unambiguous assignment of the acetyl group in the product via ¹³C NMR.

The chemical shift of the ¹³C-labeled carbon provides information about its electronic environment. Changes in the coordination sphere of the metal center, such as the protonation state of the ligands, can influence the electron density at the metal and, consequently, the ¹³C chemical shift of the coordinated methyl group. acs.org This allows for a detailed understanding of the electronic effects within the complex. Furthermore, the coupling constants between the ¹³C nucleus and other NMR-active nuclei, such as ³¹P or ¹⁹⁵Pt, can provide valuable information about the geometry and bonding of the complex. cdnsciencepub.com

Table 2: Research Findings on ¹³C NMR Studies in Organometallic Complexes

Organometallic System Labeled Reagent Analytical Technique Key Finding Reference
Rhodium(I) monocarbonyl complex Iodomethane ¹H NMR, FTIR Characterization of the reaction mechanism and kinetics of oxidative addition. acs.org
cis-Dimethylplatinum(II) derivatives Not specified ¹³C NMR, ¹H NMR The NMR trans-influence is dominant over the cis-influence in these complexes. cdnsciencepub.com

Mass Spectrometry (MS) Applications in Isotope Tracing and Quantitation

Mass spectrometry is a highly sensitive analytical technique that requires the use of internal standards for accurate quantitation. scioninstruments.com Stable isotope-labeled compounds, such as those synthesized using Iodomethane-¹³C, are ideal internal standards because they have nearly identical chemical and physical properties to their unlabeled counterparts but can be distinguished by their mass-to-charge ratio (m/z). scioninstruments.comresearchgate.net

Use of ¹³C-Labeled Analogues as Internal Standards for Quantitative Determination

The use of ¹³C-labeled internal standards is a cornerstone of quantitative analysis by mass spectrometry, particularly in complex biological matrices. scioninstruments.comlibios.frnih.gov These standards co-elute with the analyte during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. physiology.org This allows for the correction of variations that can occur during sample preparation and analysis, leading to more accurate and precise quantification. scioninstruments.comnih.gov

Detailed Research Findings:

The application of ¹³C-labeled internal standards is widespread, from the analysis of small molecules like melatonin (B1676174) in cell cultures to large biomolecules like heparan sulfate (B86663). physiology.orguniovi.es For instance, in the quantification of an anticoagulant heparan sulfate hexasaccharide, a ¹³C-labeled version of the molecule was used as an internal standard to create a calibration curve for the accurate measurement of the unlabeled analyte. physiology.org Similarly, in-house synthesized ¹³C-labeled melatonin was shown to be essential for the accurate quantification of melatonin in prostate cancer cells, with other internal standardization methods proving to be unsatisfactory. uniovi.es

The benefits of using a comprehensive mixture of ¹³C-labeled internal standards have been demonstrated in lipidomics studies. nih.gov A biologically generated mixture of over 350 ¹³C-labeled lipid ions significantly reduced the coefficient of variation in the analysis compared to other normalization methods. nih.gov This highlights the power of using a suite of isotopically labeled standards to account for the diverse chemical properties of analytes in a complex sample.

Table 3: Applications of ¹³C-Labeled Analogues as Internal Standards

Analyte ¹³C-Labeled Standard Matrix Analytical Technique Key Finding Reference
Heparan sulfate oligosaccharides ¹³C-labeled 6-mer and 8-mer Plasma, Cell culture LC-MS/MS Enables accurate quantification of anticoagulant motifs and total enoxaparin. physiology.org
Melatonin In-house synthesized ¹³C-labeled melatonin Cell culture HPLC-MS/MS Provided accurate quantitative recoveries where other methods failed. uniovi.es
Lipids Biologically generated ¹³C-labeled lipid mixture Biological samples LC-MS Significantly reduced analytical variation compared to other normalization methods. nih.gov
Lignin (B12514952) Uniformly ¹³C-labeled lignin isolates Plant biomass Pyrolysis-GC-HR-MS Enables accurate and precise lignin quantification and structural characterization. acs.org

Analysis of Complex Carbohydrates via Isotopic Permethylation for Glycomic Profiling

Glycomics, the study of the complete set of glycans in an organism, relies heavily on mass spectrometry for the structural characterization and quantification of complex carbohydrates. researchgate.netnih.gov Permethylation, a chemical derivatization technique where hydroxyl groups are converted to methyl ethers, is a common step in glycan analysis as it improves their stability and ionization efficiency in the mass spectrometer. thermoscientific.com The use of Iodomethane-¹³C in this process, known as isotopic permethylation, allows for the relative and absolute quantification of glycans. acs.orgcapes.gov.br

Detailed Research Findings:

In a typical isotopic permethylation experiment, two samples are treated separately with either normal Iodomethane (¹²CH₃I) or Iodomethane-¹³C (¹³CH₃I). capes.gov.brresearchgate.net The samples are then mixed in a known ratio and analyzed by mass spectrometry. capes.gov.brresearchgate.net The resulting mass spectra show pairs of peaks for each glycan, separated by a mass difference corresponding to the number of methyl groups added. The ratio of the intensities of these peak pairs directly reflects the relative abundance of the glycan in the two original samples. capes.gov.br

This technique has been successfully applied to the analysis of N-linked glycans from various glycoproteins and has been shown to provide relative quantitative data with a dynamic range of at least two orders of magnitude and good linearity. nih.govcapes.gov.br It is an effective method for comparing glycan profiles between different biological samples. capes.gov.br Furthermore, the development of multiplexed approaches, using a panel of isotopically labeled iodomethane reagents (e.g., CH₂DI, CD₃I, ¹³CH₃I), allows for the simultaneous analysis of up to eight samples in a single run, significantly increasing throughput in glycomic studies. nih.govacs.org However, it is important to account for the isotopic purity of the Iodomethane-¹³C reagent to ensure accurate quantification. acs.org

Table 4: Research Findings on Isotopic Permethylation for Glycomic Profiling

Glycan Source Isotopic Labeling Reagents Analytical Technique Key Finding Reference
Human milk oligosaccharides, glycoproteins ¹²CH₃I and ¹³CH₃I MALDI-TOF MS, ESI-ICR-FTMS Enables relative glycan quantification with a wide dynamic range and good linearity. nih.govcapes.gov.br
Bovine fetuin, RNase B, IgG CH₃I, CH₂DI, CHD₂I, CD₃I, ¹³CH₃I, etc. LC-ESI-MS Development of an 8-plex method for high-throughput comparative glycomic analysis. nih.govacs.org
Chicken ovalbumin, etanercept ¹²CH₃I and ¹³CH₃I MS A calibration algorithm was developed to correct for the impurity of commercial Iodomethane-¹³C. acs.org

Table 5: Compound Names Mentioned in the Article

Compound Name
Iodomethane-¹³C
¹³C-methyl-labeled amino acids
Isoleucine (Ile)
Valine (Val)
¹³C-γ2-Ile·HCl
¹³C-γ1,γ2-Val·HCl
Rhodium(I) monocarbonyl complex
Acetyl-Rh(III) complex
Melatonin
Heparan sulfate
Enoxaparin
Lipids
Lignin
Barbiturates
d5-pentobarbital
Glycans
N-linked glycans
Sialic acid
Iodomethane (¹²CH₃I)
CH₂DI

Kinetic and Energetic Investigations of Reactions Involving Iodomethane

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. By substituting an atom with its heavier isotope, such as ¹²C with ¹³C, subtle changes in reaction rates can be observed. These changes, or KIEs, provide information about bond breaking and bond formation at the transition state.

The bimolecular nucleophilic substitution (S_N2) reaction is a cornerstone of organic chemistry, characterized by a backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry. masterorganicchemistry.com The use of iodomethane-¹³C in these studies has been particularly insightful.

Calculations of ¹³C kinetic isotope effects for S_N2 reactions of methyl iodide with various nucleophiles (such as iodide, cyanide, and chloride ions) have been performed to understand the structure of the transition state. cdnsciencepub.comcdnsciencepub.com These studies have shown that the magnitude of the ¹³C KIE is sensitive to the geometry of the transition state. cdnsciencepub.comcdnsciencepub.com For instance, theoretical models have been developed to correlate the ¹³C KIE with the degree of bond formation and bond cleavage in the S_N2 transition state. acs.org It has been suggested that for S_N2 reactions, the α-carbon ¹²C/¹³C KIEs are generally large. acs.org The relationship between the KIE and the percentage of bond transfer in the transition state is complex, with some studies indicating a broad maximum, suggesting that similar KIEs can be observed for early, symmetric, and late transition states. acs.org This implies that using the magnitude of the KIE alone to determine the precise structure of the transition state can be challenging. acs.org

The table below presents calculated ¹³C kinetic isotope effects for the S_N2 reaction of methyl iodide with different nucleophiles at 25 °C.

Data sourced from computational studies on S_N2 reactions. osti.gov

Reaction Rate Determinations and Temperature Dependence

Determining reaction rates and their dependence on temperature is fundamental to understanding the kinetics of a chemical process. This information allows for the calculation of important thermodynamic parameters, such as activation energy, which governs the reaction's sensitivity to temperature changes. solubilityofthings.com

Gas-phase studies offer a simplified environment to investigate intrinsic reaction kinetics without the complicating effects of solvents. The reaction of iodomethane (B122720) with various species in the gas phase has been a subject of significant research. For example, the rate constant for the vapor-phase reaction of methyl iodide with photochemically-produced hydroxyl radicals has been determined to be 7.20 x 10⁻¹⁴ cm³/molecule-sec at 25 °C. nih.gov This corresponds to a relatively long atmospheric half-life. nih.gov

Experimental techniques such as laser flash photolysis coupled with time-resolved UV-visible absorption spectroscopy have been used to generate and study the kinetics of radical adducts like CH₃I−Cl in the gas phase. acs.org These studies provide rate constants for radical-radical reactions and help to elucidate complex reaction mechanisms. acs.orgscience.gov The temperature dependence of these gas-phase reactions is crucial for atmospheric chemistry models. science.gov

In the solution phase, solvent molecules can significantly influence reaction rates. chemrxiv.org Kinetic studies of iodomethane reactions in various solvents provide insights into these solvent effects. For instance, the quaternization reaction of 2-amino-1-methylbenzimidazole (B158349) with iodomethane has been studied in acetonitrile, yielding second-order rate constants over a range of temperatures. researchgate.net

In organometallic chemistry, iodomethane is often used as a reagent in oxidative addition reactions. caltech.edu Kinetic studies of these reactions, for example, the reaction of zinc thiolate complexes with iodomethane, have been conducted to determine reaction orders and activation parameters. researchgate.net These studies have shown that the reactions often follow a second-order rate law, and the activation parameters are consistent with an S_N2 mechanism. researchgate.net The reaction rates are also influenced by the solvent, with different rates observed in solvents like toluene (B28343) and dichloromethane (B109758). researchgate.net

The table below shows representative second-order rate constants for the reaction of a zinc thiolate complex with iodomethane in different solvents at 25 °C.

Data sourced from a study on synthetic modeling of zinc thiolates. researchgate.net

The temperature dependence of reaction rates in solution is often analyzed using the Arrhenius or Eyring equations to derive activation parameters. solubilityofthings.comcdnsciencepub.comresearchgate.net These parameters provide a deeper understanding of the reaction mechanism and the energetics of the transition state. cdnsciencepub.comresearchgate.net

Gas-Phase Kinetic Studies of Iodomethane Reactions

Transition State Analysis and Reaction Coordinate Motions

The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. libretexts.org Its structure cannot be directly observed but can be inferred from experimental data like KIEs and computational modeling.

For S_N2 reactions of iodomethane, the transition state is characterized by a trigonal bipyramidal geometry where the central carbon is partially bonded to both the incoming nucleophile and the departing iodide ion. masterorganicchemistry.com The analysis of reaction coordinate motions, which describes the collective atomic movements that lead from reactants to products through the transition state, is crucial for interpreting KIEs. cdnsciencepub.comcdnsciencepub.com

Computational studies have shown that for the S_N2 reactions of methyl iodide, the motions of the methyl group in the transition state are influenced by the nature of the nucleophile and the leaving group. cdnsciencepub.comcdnsciencepub.com An increase in a parameter related to the imaginary frequency of the transition state (νL) leads to a greater distortion of the methyl group, consistent with a classic S_N2 mechanism. cdnsciencepub.comcdnsciencepub.com These theoretical models help to connect the experimentally observed KIEs to the detailed motions of the atoms within the transition state structure. cdnsciencepub.comcdnsciencepub.com

Computational and Theoretical Chemistry Studies of 13c Iodomethane Systems

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of iodomethane-13C, particularly its Nuclear Magnetic Resonance (NMR) spectra. The presence of the heavy iodine atom necessitates the inclusion of relativistic effects for accurate predictions.

Theoretical studies have shown that for iodomethane (B122720), the total relativistic effect on the shielding constant of the 13C nucleus is significant, calculated to be around 30 ppm. mdpi.com This highlights that non-relativistic calculations are inadequate for accurately predicting carbon chemical shifts in iodine-substituted methanes. mdpi.com The "normal halogen dependence," where the chemical shifts of protons and carbons decrease when moving from chloride to bromide to iodide substituents, is a well-documented experimental observation that theoretical models help to explain. mdpi.com

High-resolution NMR spectra of 13C-iodomethane dissolved in liquid crystal solvents have been used to measure dipolar couplings, which provide information about molecular geometry. acs.org However, discrepancies between the experimentally derived bond angles and the known molecular structure indicate the presence of solvent-solute interactions that deform the molecule. acs.org

Density Functional Theory (DFT) is a common method for calculating NMR parameters. acs.orgnih.gov For instance, DFT calculations using the B3LYP functional with appropriate basis sets (like cc-pVTZ or Sadlej pVTZ) are employed to compute 13C chemical shifts (δ) and spin-spin coupling constants (J). acs.orgnih.gov The calculated chemical shift is determined by subtracting the computed shielding constant (σ) of the nucleus of interest from the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS). acs.org

Table 1: Calculated vs. Experimental 13C NMR Parameters for Iodo-Compounds (Illustrative) Note: This table is illustrative, based on general findings in the literature. Precise values depend on the specific computational methods and experimental conditions.

ParameterComputational MethodCalculated ValueExperimental Value
13C Chemical Shift (δ)DFT (B3LYP/cc-pVTZ)~ -20 ppm~ -21.5 ppm
1JCH Coupling ConstantDFT~145 Hz~151 Hz

Modeling of Reaction Mechanisms and Kinetics

Theoretical models are crucial for elucidating the reaction mechanisms and kinetics of this compound, especially in nucleophilic substitution (SN2) reactions. Computational studies allow for the characterization of transition states and the calculation of kinetic isotope effects (KIEs), which are sensitive probes of reaction pathways. cdnsciencepub.comcdnsciencepub.com

For the SN2 reactions of methyl iodide with various nucleophiles (e.g., iodide, cyanide, chloride ions), calculations have been performed to determine the 13C KIEs. cdnsciencepub.comcdnsciencepub.com These studies model the transition state and analyze how its structure and symmetry influence the calculated isotope effect. cdnsciencepub.comcdnsciencepub.com The results indicate that the magnitude of the 13C KIE is dependent on the transition state's vibrational frequencies and the degree of bond formation and breaking. cdnsciencepub.comcdnsciencepub.com For example, an increase in the interaction force constant between the forming and breaking bonds in the transition state model leads to a greater distortion of the methyl group, as expected for a classic SN2 reaction. cdnsciencepub.comcdnsciencepub.com

Kinetic modeling is also applied to more complex systems. In the study of iodoalkane reactions with nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO), ab initio calculations are used to determine the structures, reaction enthalpies, and activation parameters for reactants, products, and transition states. rsc.orgrsc.org Such computational work helps to interpret experimental results, for instance, by explaining why reactions with iodomethane are faster than those with larger iodoalkanes like 1-iodobutane, attributing the difference to steric hindrance that results in a higher activation energy. rsc.orgrsc.org

Table 2: Calculated 13C Kinetic Isotope Effects (k12/k13) for SN2 Reactions of Methyl Iodide at 25°C Source: Based on data from Buddenbaum, W. E., & Shiner, V. J. (1976). Can. J. Chem., 54(8), 1146-1158. cdnsciencepub.com

Reacting NucleophileTransition State SymmetryCalculated 13C KIE
Iodide (I-)Symmetric1.003 - 1.015
Cyanide (CN-)Asymmetric1.03 - 1.05
Chloride (Cl-)Asymmetric1.05 - 1.08

Uncertainty Analysis in Kinetic Modeling and Environmental Tracing

When modeling complex chemical kinetics, it is essential to quantify the uncertainty in the derived parameters. This is particularly important when applying these models to real-world scenarios, such as environmental tracing.

A powerful method for this purpose is the Markov chain Monte Carlo (MCMC) sampling technique. rsc.orgrsc.org This statistical approach is used to determine the probability distributions of kinetic parameters (like rate constants) by considering the uncertainties in the experimental measurements (e.g., reactant and product concentrations over time). rsc.orgrsc.org The MCMC method propagates the measurement uncertainty onto the kinetic parameters, allowing for a robust assessment of their confidence intervals. rsc.org This is invaluable in environmental studies for tracing the sources and final deposition of chemical effluents with a known degree of certainty. rsc.org

Physiologically based pharmacokinetic (PBPK) models represent another area where uncertainty analysis is critical. For iodomethane, PBPK models have been developed to describe its distribution and toxicity in biological systems. epa.gov These models are parameterized for humans, and Monte Carlo analyses are performed to account for human variability, providing a range of possible outcomes rather than a single deterministic prediction. epa.gov This approach helps in understanding the potential risks associated with exposure by considering the variability within a population. epa.gov Conceptual models for the environmental fate of iodine isotopes also rely on understanding and quantifying the uncertainties related to discharge, transport, and species transformation in the subsurface. pnnl.gov

Investigation of Heavy-Atom Effects on Spectroscopic Properties

The presence of the heavy iodine atom in this compound has a profound influence on its spectroscopic properties, an effect that must be accounted for in theoretical calculations. mdpi.com This "heavy-atom effect" is primarily due to relativistic contributions, which become significant for elements with high atomic numbers. mdpi.com

In NMR spectroscopy, the heavy iodine atom significantly affects the chemical shift of the adjacent 13C nucleus. Relativistic calculations show that for iodomethane, this effect contributes about 30 ppm to the carbon shielding constant. mdpi.com For molecules with more iodine atoms, such as diiodomethane (B129776) or triiodomethane, the relativistic correction becomes even larger, reaching approximately 100 ppm and 250 ppm, respectively. mdpi.com This demonstrates that for accurate theoretical modeling of 13C NMR spectra in heavy-atom-containing compounds, relativistic effects cannot be ignored. mdpi.com

The heavy-atom effect is also prominent in other types of spectroscopy. Studies on the interaction of iodomethane with intense X-ray pulses have shown that the initial absorption is highly localized at the iodine atom. osti.govaps.org The subsequent dynamics, including charge rearrangement and molecular fragmentation, are strongly influenced by the presence of this high-Z element. osti.govaps.org Understanding these dynamics is crucial for interpreting data from X-ray Free-Electron Laser (XFEL) experiments. osti.govaps.org

Emerging Research Directions and Methodological Advancements

Development of Novel Synthetic Strategies for Accessing Complex ¹³C-Labeled Molecular Architectures

The synthesis of complex molecules with site-specific ¹³C-labeling is critical for mechanistic studies, metabolic tracing, and structural biology. Iodomethane-13C serves as a fundamental building block in these synthetic endeavors.

Recent strategies have focused on developing versatile and efficient methods to incorporate the ¹³C-methyl group into a wide array of molecular scaffolds. For instance, palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for the synthesis of ¹³C methyl-labeled amino acids. nih.gov This approach allows for the high-yielding and stereoselective introduction of the ¹³C-methyl group into amino acid precursors, which can then be incorporated into proteins for NMR studies. nih.govrsc.org A notable application is the synthesis of ¹³C-γ2-Ile·HCl and ¹³C-γ1,γ2-Val·HCl, which are valuable for studying protein structure and dynamics in mammalian cells where traditional metabolic labeling is not feasible. nih.govrsc.org

Another innovative approach involves the use of ¹³C-iodomethane in the synthesis of labeled precursors for specific biomolecules. For example, a novel synthetic route to an isoleucine precursor with a γ1-¹³CH₂/δ-CD₃ pattern was developed using ¹³C-iodomethane. d-nb.infounivie.ac.at This precursor is instrumental in probing CH-π interactions in proteins. d-nb.info Furthermore, ¹³C-iodomethane has been utilized in the total synthesis of complex natural products, such as the flavonoid xanthohumol, allowing for the preparation of multi-¹³C-labeled isotopomers to be used as molecular probes and analytical standards. nih.gov

The development of "core-labeling" synthesis represents a significant advancement, enabling the incorporation of carbon isotopes into the central framework of aromatic compounds. chemrxiv.org While not directly using this compound for the core atom, this strategy highlights the broader trend of seeking methods to label traditionally inaccessible positions within a molecule, a field where versatile C1 synthons like this compound are invaluable. chemrxiv.org

Table 1: Examples of Novel Synthetic Strategies Utilizing Iodomethane-¹³C

Labeled ProductSynthetic StrategyApplication
¹³C-γ2-Isoleucine & ¹³C-γ1,γ2-ValinePalladium-catalyzed C(sp³)–H functionalizationProtein NMR in mammalian cells nih.govrsc.org
Isoleucine precursor (γ1-¹³CH₂)Multi-step synthesis involving methylation with ¹³C-iodomethaneProbing CH-π interactions in proteins d-nb.info
[¹³C]₃-XanthohumolTotal synthesis with ¹³C-iodomethane methylation stepMolecular probe and analytical standard nih.gov
[¹³C]-p-Cresol derivativeAryllithium alkylation with ¹³C-iodomethanePrecursor for labeled aryl aldehydes nih.gov
[5-¹³C]- & [6-¹³C]Ubiquinone-0Conversion of acid chlorides with [¹³C₂]dimethylcadmium (from ¹³C-iodomethane)Studies of bacterial photosynthetic reaction centers universiteitleiden.nl

Integration of ¹³C-Iodomethane Labeling in Multi-Omics Research for Systems-Level Understanding

Stable isotope labeling is a powerful technique in metabolomics and other "omics" fields to trace metabolic pathways and quantify molecular changes across a biological system. frontiersin.org While direct large-scale labeling with this compound across an entire metabolome is less common than using precursors like ¹³C-glucose, its role in targeted studies and as a derivatization agent is expanding. frontiersin.orgunl.edu

In quantitative glycomics, a sub-field of metabolomics, permethylation using iodomethane (B122720) is a standard procedure to improve the analysis of glycans by mass spectrometry. nih.gov The use of ¹³C-iodomethane in this process allows for differential labeling of glycan samples, enabling accurate relative quantification. researchgate.net This strategy, known as isotopic labeling, creates "heavy" and "light" versions of the glycans, which can be distinguished by mass spectrometry, thereby providing a quantitative snapshot of the glycome. nih.govresearchgate.net Researchers have developed multiplexed approaches, using various isotopologues of iodomethane to analyze multiple samples simultaneously, significantly increasing throughput. nih.gov

Furthermore, the integration of data from different omics layers, such as proteomics and metabolomics, provides a more comprehensive, systems-level view of biological processes. For instance, the GlyProSILC method combines stable isotope labeling of both glycans and the peptide backbone to allow for concurrent quantitative analysis of glycans, peptides, and glycopeptides. nih.gov While this specific method uses labeled amino acids, the principle of integrated analysis highlights the potential for using ¹³C-iodomethane-derived standards or probes in conjunction with other omics data to build more complete biological models.

Isotopic Ratio Outlier Analysis (IROA) is another technique used in metabolomics where samples are labeled with different percentages of ¹³C. frontiersin.org This allows for the clear differentiation of biological signals from experimental artifacts and helps in determining the number of carbon atoms in a molecule, aiding in its identification. frontiersin.orgnih.gov

Advanced Spectroscopic Techniques for Enhanced Resolution and Sensitivity in ¹³C-Iodomethane-Labeled Systems

The utility of ¹³C-labeling is intrinsically linked to the analytical techniques used for detection, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov A significant challenge in ¹³C NMR is its inherently low sensitivity due to the low natural abundance of the ¹³C isotope. nih.gov While using ¹³C-enriched compounds like those synthesized with this compound overcomes this, advancements in NMR technology are further pushing the boundaries of what can be detected.

Dynamic Nuclear Polarization (DNP) is one such advancement that can dramatically enhance NMR signal intensities. mpg.de By transferring spin polarization from electrons to nuclei, DNP can boost ¹³C NMR signals by two to three orders of magnitude, making it possible to study small molecules and metabolites in much greater detail and with significantly reduced acquisition times. mpg.de This technique holds promise for metabolomics and in vivo imaging applications using ¹³C-labeled compounds. mpg.de

Other techniques focus on improving spectral resolution, which is crucial for analyzing complex biomolecules. researchgate.netacs.org Methods like spin-state selective frequency editing in ¹H-¹³C correlation spectra can yield greatly improved resolution and sensitivity, which is particularly beneficial for studying large RNA molecules. acs.org For solid-state NMR, two-dimensional heteronuclear correlation (HETCOR) experiments can significantly reduce line broadening, leading to resolution increases of up to a factor of eight. rsc.org

In the realm of mass spectrometry, high-resolution instruments are essential for distinguishing between isotopically labeled species, especially in multiplexed quantitative experiments where the mass differences can be very small. nih.gov

Table 2: Advanced Spectroscopic Techniques and their Impact

TechniquePrincipleEnhancementApplication
Dynamic Nuclear Polarization (DNP)Transfers spin polarization from electrons to nucleiUp to 1000-fold sensitivity increase in ¹³C NMR mpg.deMetabolomics, structural biology, MRI mpg.de
Spin-State Selective EditingSelectively excites specific nuclear spin statesImproved sensitivity and resolution in ¹H-¹³C correlation NMR acs.orgRNA structure and dynamics acs.org
2D HETCOR NMRCorrelates chemical shifts of different nuclei1.5 to 8-fold resolution enhancement in solid-state NMR rsc.orgAnalysis of organic solids, polymorphs rsc.org
DEPT Pulse SequencePolarization transfer from ¹H to ¹³C200-300% more sensitivity than conventional quantitative ¹³C NMR nih.govQuantitative analysis of complex mixtures nih.gov

Computational Methodologies for Predictive Modeling of ¹³C-Iodomethane Reactivity and Spectroscopic Signatures

Computational chemistry has become an indispensable tool for complementing experimental work. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are now routinely used to predict NMR chemical shifts. rsc.orgmdpi.com These predictions can be invaluable for structural elucidation, allowing researchers to compare computed spectra for several candidate structures with experimental data to find the best match. rsc.orgrsc.org

The accuracy of these predictions is continually improving. Machine learning (ML) models, such as graph neural networks (GNNs), are being developed to predict ¹H and ¹³C chemical shifts with an accuracy comparable to DFT but at a fraction of the computational cost. rsc.org These models are trained on large datasets of known structures and their experimental spectra, enabling rapid and accurate predictions for new molecules. rsc.orgmestrelab.com

Beyond predicting spectra, computational models can also provide insights into chemical reactivity. DFT calculations can be used to model reaction pathways, transition states, and activation energies, helping to optimize synthetic routes for ¹³C-labeled compounds. For example, understanding the energetics of the palladium-catalyzed C-H activation/C-C coupling reactions can guide the development of more efficient labeling strategies. nih.gov

These computational approaches, when combined with experimental data from ¹³C-iodomethane labeling studies, provide a powerful synergistic workflow for chemical and biological research. They accelerate the process of structure determination and provide a deeper understanding of the molecular properties and reactivity of the systems under investigation. rsc.orgnih.gov

Q & A

Q. What are the critical considerations for synthesizing iodomethane-13C in isotopic labeling experiments?

this compound is synthesized via isotopic substitution using ¹³C-enriched precursors. Key steps include:

  • Isotopic purity verification : Use quantitative ¹³C NMR or mass spectrometry to confirm ≥99 atom% ¹³C incorporation, as lower purity may skew metabolic or mechanistic studies .
  • Stabilization : Store with copper wire to prevent degradation; this compound is light-sensitive and prone to decomposition, which alters reactivity .
  • Reaction conditions : Employ anhydrous solvents and inert atmospheres to avoid side reactions (e.g., hydrolysis to methanol-13C) .

Q. How does isotopic enrichment impact experimental design in kinetic studies?

The ¹³C label enables precise tracking of methyl group transfer in reactions like SN2 substitutions. Methodologically:

  • Kinetic isotope effects (KIE) : Compare reaction rates of ¹³CH3I vs. ¹²CH3I to elucidate transition states. For example, KIE >1.0 indicates significant vibrational energy differences in bond cleavage .
  • Analytical tools : Use ¹³C NMR (e.g., δ 53.9 ppm for ¹³CH3 groups) or isotope-ratio mass spectrometry (IRMS) to quantify label distribution .

Q. What safety protocols are essential for handling this compound?

this compound is toxic (H351: suspected carcinogen) and volatile (H331: fatal if inhaled). Mitigation strategies include:

  • Ventilation : Use fume hoods for all procedures; monitor airborne concentrations with gas detectors .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and closed systems to minimize dermal exposure .
  • Spill management : Neutralize spills with activated charcoal or sodium thiosulfate to reduce iodine release .

Advanced Research Questions

Q. How can this compound resolve contradictions in asymmetric methylation mechanisms?

In enzymatic or organocatalytic systems, ¹³C labeling clarifies stereochemical outcomes:

  • Case study : In D-TA-SgvM cascade reactions, this compound produced a 98:2 3R:3S product ratio, confirming enzyme stereoselectivity. Discrepancies in literature reports may arise from unaccounted isotopic dilution or competing pathways .
  • Method : Combine chiral HPLC with ¹³C NMR to correlate isotopic enrichment with enantiomeric excess .

Q. What advanced techniques validate isotopic incorporation in complex matrices (e.g., lipid bilayers)?

  • Isotope-edited spectroscopy : Use ¹³C-filtered NOESY in NMR to study methyl group interactions in lipid environments .
  • Mass spectrometry imaging (MSI) : Map ¹³C distribution in biological samples with high spatial resolution, distinguishing endogenous vs. labeled methyl groups .

Q. How to address discrepancies in kinetic data for methyl transfer reactions using this compound?

  • Control experiments : Compare labeled vs. unlabeled substrates under identical conditions to isolate isotope effects .
  • Error sources : Trace impurities (e.g., ¹²CH3I) or incomplete quenching can distort results. Use GC-MS with isotopic standards for calibration .

Q. What methodologies optimize this compound use in multi-step syntheses (e.g., choline derivatives)?

  • Stepwise labeling : Introduce ¹³CH3I in late-stage alkylation to preserve isotopic integrity. Example: Synthesis of choline-¹³C iodide achieved 82% yield via dropwise addition to dimethylethanolamine .
  • Stability monitoring : Track decomposition via iodometric titration; adjust reaction time/temperature to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.